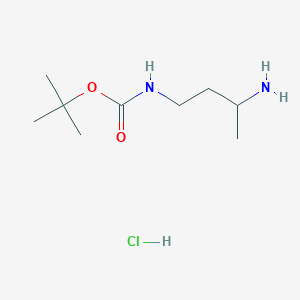

1-N-Boc-Butane-1,3-diamine hydrochloride

Overview

Description

1-N-Boc-Butane-1,3-diamine hydrochloride is a chemical compound with the molecular formula C9H21ClN2O2 and a molecular weight of 224.73 g/mol . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The formation of Boc-protected amines, such as 1-N-Boc-Butane-1,3-diamine hydrochloride, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of 1-N-Boc-Butane-1,3-diamine hydrochloride consists of a butane chain with amine groups at the 1 and 3 positions. The amine at the 1 position is protected by a Boc (tert-butyl carbamate) group .Chemical Reactions Analysis

The Boc group in 1-N-Boc-Butane-1,3-diamine hydrochloride is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

1-N-Boc-Butane-1,3-diamine hydrochloride is a solid substance . It has a molecular weight of 224.73 g/mol .Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

This compound is utilized in the synthesis of various pharmacologically active compounds. Its protected amine groups allow for selective reactions, making it a valuable intermediate in the development of pharmaceuticals .

Preparation of Spermidine Analogues

Spermidine analogues, which have applications in life sciences research, are prepared using 1-N-Boc-Butane-1,3-diamine hydrochloride. These analogues can be used to study polyamine metabolism and its effects on cellular processes .

Suzuki Reaction

In organic chemistry, the Suzuki reaction is a cross-coupling method used to synthesize carbon-carbon bonds. 1-N-Boc-Butane-1,3-diamine hydrochloride serves as a reagent in this reaction, providing a way to introduce nitrogen-containing side chains into organic molecules .

The compound is used to introduce a C4-spacer in molecular structures. This application is crucial in the design of molecules with specific spatial orientations, which can affect their chemical and biological properties .

Cross-Linking Reagent

Due to its bifunctional nature, 1-N-Boc-Butane-1,3-diamine hydrochloride acts as a cross-linking reagent. It can link two different molecules or two parts of the same molecule to form more complex structures .

Research in Polyamine Function

The compound is used in research exploring the function of polyamines in biological systems. Polyamines are involved in a wide range of cellular functions, and understanding their role is vital for insights into cell growth and proliferation .

Material Science Applications

In material science, 1-N-Boc-Butane-1,3-diamine hydrochloride is used to modify the surface properties of materials. This can enhance the interaction between biological molecules and material surfaces, which is important in the development of biomedical devices .

Chemical Education

Lastly, this compound is used in chemical education to demonstrate various organic synthesis techniques and reactions. It provides a practical example of how protecting groups are used in synthetic chemistry .

Mechanism of Action

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

tert-butyl N-(3-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-7(10)5-6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJWJSGQPJFHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662578 | |

| Record name | tert-Butyl (3-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Boc-Butane-1,3-diamine hydrochloride | |

CAS RN |

1179361-42-2 | |

| Record name | tert-Butyl (3-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1462733.png)

![N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine](/img/structure/B1462734.png)

![N-[(3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1462739.png)

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1462742.png)

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462745.png)

![Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate](/img/structure/B1462748.png)